molecular formula C20H14 B166850 Triptycene CAS No. 477-75-8

Triptycene

Cat. No. B166850
CAS RN: 477-75-8
M. Wt: 254.3 g/mol
InChI Key: NGDCLPXRKSWRPY-UHFFFAOYSA-N
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Description

Triptycene, also known as 9,10-dihydro-9,10 [1’,2’]-benzenoanthracene, is a C14 hydrocarbon with D3h symmetry . It is a structural building block for triptycene-based polymer of intrinsic microporosity due to its rigid, fused-ring skeleton and three-fold symmetry . It is a white solid that is soluble in organic solvents .


Synthesis Analysis

Triptycene was first synthesized in 1942 by Bartlett et al . The synthesis process was later improved by the more direct benzyne to anthracene cycloaddition route . Recent developments in the synthesis of triptycenes have resulted in advanced structures, such as congested and structurally complex molecules .


Molecular Structure Analysis

Triptycene is the simplest member of the iptycene family with a bridged bicyclooctatriene core structure . It has a D3h symmetry and 120° angles between the three aromatic rings in a paddle-wheel rigid structure . The molecule provides a large free volume around the aromatic blades .


Chemical Reactions Analysis

Triptycene becomes chiral molecules when substituents are unsymmetrically attached in at least two of their different aromatic rings . The triptycene scaffold provides adequate reactive positions including sp3 and sp2 sites to install reactive handles and extensions of the π-scaffold in designing triptycene derivatives .


Physical And Chemical Properties Analysis

Chiral luminescent triptycenes (HC-BN and HC-BB) functionalized with electron-donating carbazole and electron-accepting triarylborane were synthesized by classical Buchwald-coupling and Suzuki-coupling reactions . The compound bearing both carbazole and triarylborane, HC-BN, exhibits significant thermochromic shift of the emission because of the intramolecular charge transfer (ICT) character .

Scientific Research Applications

  • Supramolecular Chemistry

    • Triptycene and its derivatives have been used as building blocks for the design and synthesis of novel supramolecular acceptors .
    • They are used in the construction of a new type of macrocyclic arenes and organic cages .
    • The applications include molecular recognition, self-assembly, and gas selective sorption .
    • The outcomes include the creation of porous materials and luminescent materials with specific structures and properties .
  • Materials Chemistry

    • Triptycene derivatives have been found versatile for materials chemistry .
    • They are used as structural units in various functional polymers and porous materials .
    • The methods involve the synthesis of triptycene and its derivatives .
    • The results include the creation of materials with unique electrochemical and photochemical properties .
  • Catalysis

    • Triptycene derivatives are used as achiral or chiral ligands for catalysis .
    • They are used in the synthesis of various catalysts .
    • The methods involve the use of triptycene derivatives as ligands .
    • The outcomes include the creation of efficient catalysts .
  • Anti-Cancer Agents

    • Triptycene derivatives have been used as anti-cancer agents .
    • They are used in the synthesis of various anti-cancer drugs .
    • The methods involve the use of triptycene derivatives in drug synthesis .
    • The outcomes include the creation of effective anti-cancer drugs .
  • Models of Hindered Rotation

    • Triptycene derivatives have been used as models of hindered rotation .
    • They are used in the study of molecular rotation .
    • The methods involve the use of triptycene derivatives as models .
    • The outcomes include a better understanding of molecular rotation .
  • Chemical Sensors

    • Triptycene derivatives have been used in chemical sensors .
    • They are used in the creation of various chemical sensors .
    • The methods involve the use of triptycene derivatives in sensor design .
    • The outcomes include the creation of effective chemical sensors .
  • Mechanically Interlocked Molecules

    • Triptycene derivatives have been used as building blocks for mechanically interlocked molecules .
    • They are used in the design and synthesis of novel supramolecular structures .
    • The methods involve the use of triptycene derivatives as building blocks .
    • The outcomes include the creation of complex molecular structures with unique properties .
  • Metal–Organic Frameworks

    • Triptycene derivatives have been used in the construction of metal–organic frameworks .
    • They are used as structural units in various functional polymers and porous materials .
    • The methods involve the use of triptycene derivatives as building blocks .
    • The outcomes include the creation of materials with unique structures and properties .
  • Liquid Crystals

    • Triptycene derivatives have been used in the creation of liquid crystals .
    • They are used in the design and synthesis of novel liquid crystal materials .
    • The methods involve the use of triptycene derivatives as building blocks .
    • The outcomes include the creation of liquid crystal materials with unique properties .
  • Molecular Cages

    • Triptycene derivatives have been used in the construction of molecular cages .
    • They are used as structural units in various functional polymers and porous materials .
    • The methods involve the use of triptycene derivatives as building blocks .
    • The outcomes include the creation of materials with unique structures and properties .
  • Host–Guest Interactions

    • Triptycene derivatives have been used in host–guest interactions .
    • They are used in the study of molecular recognition and self-assembly .
    • The methods involve the use of triptycene derivatives as hosts .
    • The outcomes include a better understanding of host–guest interactions .
  • Molecular Rotors

    • Triptycene derivatives have been used as models of hindered rotation .
    • They are used in the study of molecular rotation .
    • The methods involve the use of triptycene derivatives as models .
    • The outcomes include a better understanding of molecular rotation .
  • Thermally Activated Delayed Fluorescence (TADF) Materials

    • Triptycene derivatives have been used in the creation of TADF materials .
    • They are used in the design and synthesis of novel luminescent materials .
    • The methods involve the use of triptycene derivatives as building blocks .
    • The outcomes include the creation of luminescent materials with specific structures and properties .
  • Functional Polymers

    • Triptycene derivatives have been used as structural units in various functional polymers .
    • They are used in the design and synthesis of novel polymers .
    • The methods involve the use of triptycene derivatives as building blocks .
    • The outcomes include the creation of polymers with unique properties .
  • Porous Materials

    • Triptycene derivatives have been used in the construction of porous materials .
    • They are used as structural units in various porous materials .
    • The methods involve the use of triptycene derivatives as building blocks .
    • The outcomes include the creation of materials with unique structures and properties .
  • Molecular Recognition

    • Triptycene derivatives have been used in molecular recognition .
    • They are used in the study of molecular recognition and self-assembly .
    • The methods involve the use of triptycene derivatives .
    • The outcomes include a better understanding of molecular recognition .
  • Self-Assembly

    • Triptycene derivatives have been used in self-assembly .
    • They are used in the study of molecular recognition and self-assembly .
    • The methods involve the use of triptycene derivatives .
    • The outcomes include a better understanding of self-assembly .
  • Gas Selective Sorption

    • Triptycene derivatives have been used in gas selective sorption .
    • They are used in the design and synthesis of novel materials for gas selective sorption .
    • The methods involve the use of triptycene derivatives as building blocks .
    • The outcomes include the creation of materials with specific structures and properties for gas selective sorption .

Safety And Hazards

According to the safety data sheet, triptycene should be handled with care to avoid dust formation and breathing vapors, mist, or gas . In case of skin contact, it should be washed off with soap and plenty of water . If inhaled, the person should be moved into fresh air and given artificial respiration if not breathing .

Future Directions

Since the first preparation of triptycene, great progress has been made with respect to its synthesis and the understanding of its properties . Interest in triptycene-based systems is intense; in recent years, advances in the synthetic methodology and properties of new triptycenes have been reported by researchers from various fields of science . This suggests that triptycene and its derivatives will continue to be an area of active research in the future.

properties

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H14/c1-2-8-14-13(7-1)19-15-9-3-5-11-17(15)20(14)18-12-6-4-10-16(18)19/h1-12,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDCLPXRKSWRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6060058
Record name Triptycene
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Molecular Weight

254.3 g/mol
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Physical Description

Solid; [Merck Index] Yellow-beige or grey needles; [Acros Organics MSDS]
Record name Triptycene
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Product Name

Triptycene

CAS RN

477-75-8
Record name Triptycene
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Record name Triptycene
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Record name Triptycene
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Record name 9,10[1',2']-Benzenoanthracene, 9,10-dihydro-
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Record name Triptycene
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Record name TRIPTYCENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,400
Citations
L Zhao, Z Li, T Wirth - Chemistry letters, 2010 - journal.csj.jp
The family of triptycene derivatives have special structures, unique electrochemical and photochemical properties and have been found versatile for materials chemistry, in host–guest …
Number of citations: 89 www.journal.csj.jp
CF Chen, Y Han - Accounts of Chemical Research, 2018 - ACS Publications
… The special structural features also make these triptycene-… ,6-dihydroxy-substituted triptycene subunits bridged by methylene … and structures of the triptycene-derived macrocyclic arenes …
Number of citations: 136 pubs.acs.org
Y Jiang, CF Chen - European Journal of Organic Chemistry, 2011 - Wiley Online Library
… of novel triptycene-derived crown ethers – including the triptycene-derived macrotricyclic polyethers 77,58 78,59 and 79,60 the triptycene-derived tris(crown ether)s 8061 and 81,62 the …
CF Chen - Chemical Communications, 2011 - pubs.rsc.org
… This feature article highlights our recent advances in the synthesis of triptycene-derived … on the triptycene derived hosts have almost been unexploited. We deduced that triptycene …
Number of citations: 252 pubs.rsc.org
H Hart, S Shamouilian, Y Takehira - The Journal of Organic …, 1981 - ACS Publications
… Interest in triptycene rose sharply when it was shown by Wittig … of triptycene actually became a test for the efficacy of various benzyne precursors.4 Eventually, the synthesis of triptycene …
Number of citations: 145 pubs.acs.org
MJ Gu, YF Wang, Y Han, CF Chen - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
… Over the past several years, triptycene and its derivatives … In this review, recent researches on triptycene derivatives in … arenes and organic cages with triptycene and its derivatives as …
Number of citations: 14 pubs.rsc.org
R Bhola, P Payamyar, DJ Murray, B Kumar… - Journal of the …, 2013 - ACS Publications
A two-dimensional polymer (2DP) based on the dimerization of anthraceno groups arranged in a triptycene motif is reported. A photoinduced polymerization is performed in the …
Number of citations: 201 pubs.acs.org
BS Ghanem, M Hashem, KDM Harris, KJ Msayib… - …, 2010 - ACS Publications
… of the triptycene units. Structural building units with greater IMFV can be prepared by extending the triptycene … of network−PIMs derived from triptycene monomers and we show that they …
Number of citations: 326 pubs.acs.org
M Carta, M Croad, R Malpass-Evans… - … (Deerfield Beach, Fla …, 2014 - ncbi.nlm.nih.gov
… [ 12a ] Here we report the properties of a novel triptycene-based PIM prepared via Tröger's … Instead, triptycene was considered as a desirable alternative bicyclic building unit as it has …
Number of citations: 345 www.ncbi.nlm.nih.gov
C Zhang, CF Chen - The Journal of Organic Chemistry, 2007 - ACS Publications
… In conclusion, a triptycene-based nanosized molecular cage has been efficiently … to the design of molecular architectures based on the triptycene unit but also new opportunities for …
Number of citations: 122 pubs.acs.org

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